molecular formula C8H11ClN4 B3024797 2-Chloro-5-(1-piperazinyl)pyrazine CAS No. 84445-51-2

2-Chloro-5-(1-piperazinyl)pyrazine

Cat. No. B3024797
CAS RN: 84445-51-2
M. Wt: 198.65 g/mol
InChI Key: OSJKCMGMSLEDMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(1-piperazinyl)pyrazine is an organic compound with the chemical formula C8H12N2O . It is a white to brown solid . This compound is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products .


Molecular Structure Analysis

The molecular weight of 2-Chloro-5-(1-piperazinyl)pyrazine is 198.65 g/mol . The IUPAC name for this compound is 2-chloro-5-piperazin-1-ylpyrazine . The InChI code is 1S/C8H11ClN4/c9-7-5-12-8(6-11-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 .


Physical And Chemical Properties Analysis

2-Chloro-5-(1-piperazinyl)pyrazine is a white to brown solid . The melting point, boiling point, density, and refractive index are not available . The compound should be stored in a refrigerator .

Scientific Research Applications

Future Directions

As for future directions, while specific information on 2-Chloro-5-(1-piperazinyl)pyrazine is limited, the field of piperazine derivatives is a promising area of research, particularly in the development of new pharmaceuticals . Further studies could explore the potential applications of 2-Chloro-5-(1-piperazinyl)pyrazine in this context.

Mechanism of Action

Target of Action

The primary target of 2-Chloro-5-(1-piperazinyl)pyrazine is the 5-HT2C serotonin receptor . Serotonin receptors are crucial in the regulation of mood, anxiety, and depression. They also play a role in regulating appetite, which could have implications for weight management.

Mode of Action

2-Chloro-5-(1-piperazinyl)pyrazine acts as a selective agonist for the 5-HT2C serotonin receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 2-Chloro-5-(1-piperazinyl)pyrazine binds to the 5-HT2C serotonin receptor, activating it and leading to a series of events within the cell.

properties

IUPAC Name

2-chloro-5-piperazin-1-ylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4/c9-7-5-12-8(6-11-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJKCMGMSLEDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396884
Record name 2-Chloro-5-(piperazin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(1-piperazinyl)pyrazine

CAS RN

84445-51-2
Record name 2-Chloro-5-(piperazin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,5-dichloropyrazine (14.9 g, 0.1 mol), piperazine (50.5 g, 0.59 mol), acetone (22.5 ml), water (20 ml) and concentrated aqueous HCl (1.8 ml) was heated at reflux for 3 hr. The reaction mixture was cooled, diluted with water, filtered and the acetone was removed by distillation. The aqueous solution was then extracted thrice with chloroform. The combined extracts were washed twice with water, dried (Na2SO4) and evaporated to dryness to afford 7.3 g of solid, m.p. 98°-102°. J. K. Boissier et al., J. Med. Chem., 6, 541 (1963) report a m.p. of 101° C.
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
50.5 g
Type
reactant
Reaction Step One
Quantity
22.5 mL
Type
reactant
Reaction Step One
Name
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(1-piperazinyl)pyrazine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(1-piperazinyl)pyrazine
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-(1-piperazinyl)pyrazine
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-(1-piperazinyl)pyrazine
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-(1-piperazinyl)pyrazine
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-(1-piperazinyl)pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.